

Physical and chemical properties of 5-Bromo-3-methylpyrazin-2-ol

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Compound of Interest

Compound Name: 5-Bromo-3-methylpyrazin-2-ol

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An In-Depth Technical Guide to **5-Bromo-3-methylpyrazin-2-ol** for Advanced Research

Introduction: The Strategic Value of the Pyrazinone Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The pyrazinone core is one such "privileged structure," a distinction earned through its remarkable ability to interact with a diverse array of biological targets.^[1] Pyrazinone and its derivatives are versatile heterocyclic compounds that form the basis of drugs in therapeutic areas ranging from oncology and inflammation to infectious and neurodegenerative diseases.^{[1][2]} Their prevalence in natural products, such as deoxyaspergillilic acid and arglecin, further underscores their biological relevance and evolutionary selection as bioactive scaffolds.^[3]

This guide focuses on a specific, strategically functionalized derivative: **5-Bromo-3-methylpyrazin-2-ol** (CAS No. 100047-56-1). This compound is more than a mere analogue; it is a purpose-built chemical tool. The incorporation of a bromine atom at the 5-position transforms the pyrazinone core into a highly versatile intermediate. This halogen serves as a reactive handle for a multitude of cross-coupling reactions, enabling chemists to rapidly generate extensive libraries of novel compounds for structure-activity relationship (SAR) studies.^{[4][5]} The methyl group at the 3-position provides a crucial steric and electronic feature that can be exploited to fine-tune target binding and metabolic stability.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will elucidate the core physical and chemical properties of **5-Bromo-3-methylpyrazin-2-ol**, detail methodologies for its characterization, explore its reactivity, and contextualize its application as a pivotal building block in the design of next-generation therapeutics.

Part 1: Core Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.

Key Identifiers and Physical Properties

The essential data for sourcing, handling, and storing **5-Bromo-3-methylpyrazin-2-ol** are summarized below. The compound exists in a tautomeric equilibrium between the keto (pyrazin-2(1H)-one) and enol (pyrazin-2-ol) forms, with the keto form generally predominating in the solid state.

Property	Value	Source(s)
Chemical Name	5-Bromo-3-methylpyrazin-2-ol	[6]
Synonyms	5-bromo-3-methyl-1H-pyrazin-2-one, 5-bromo-3-methylene-3,4-dihydropyrazin-2(1H)-one	[7]
CAS Number	100047-56-1	[6][8]
Molecular Formula	C ₅ H ₅ BrN ₂ O	[6][7]
Molecular Weight	189.01 g/mol	[6][7]
Physical Form	Solid	
Typical Purity	≥97%	
Storage Conditions	Store at 4°C, under inert atmosphere	

Predicted Physicochemical Parameters

Computational models provide valuable estimates for properties that inform decisions in experimental design, particularly for solubility and bioavailability assessments.

Predicted Property	Value	Source
Density	1.84 ± 0.1 g/cm ³	[7]
pKa	10.05 ± 0.60	[7]
logP	0.84	[7]
Aqueous Solubility	11 g/L (at 25°C)	[7]

Molecular Structure and Computational Descriptors

The structural arrangement dictates the molecule's reactivity and its potential for intermolecular interactions.

Caption: 2D structure of **5-Bromo-3-methylpyrazin-2-ol**.

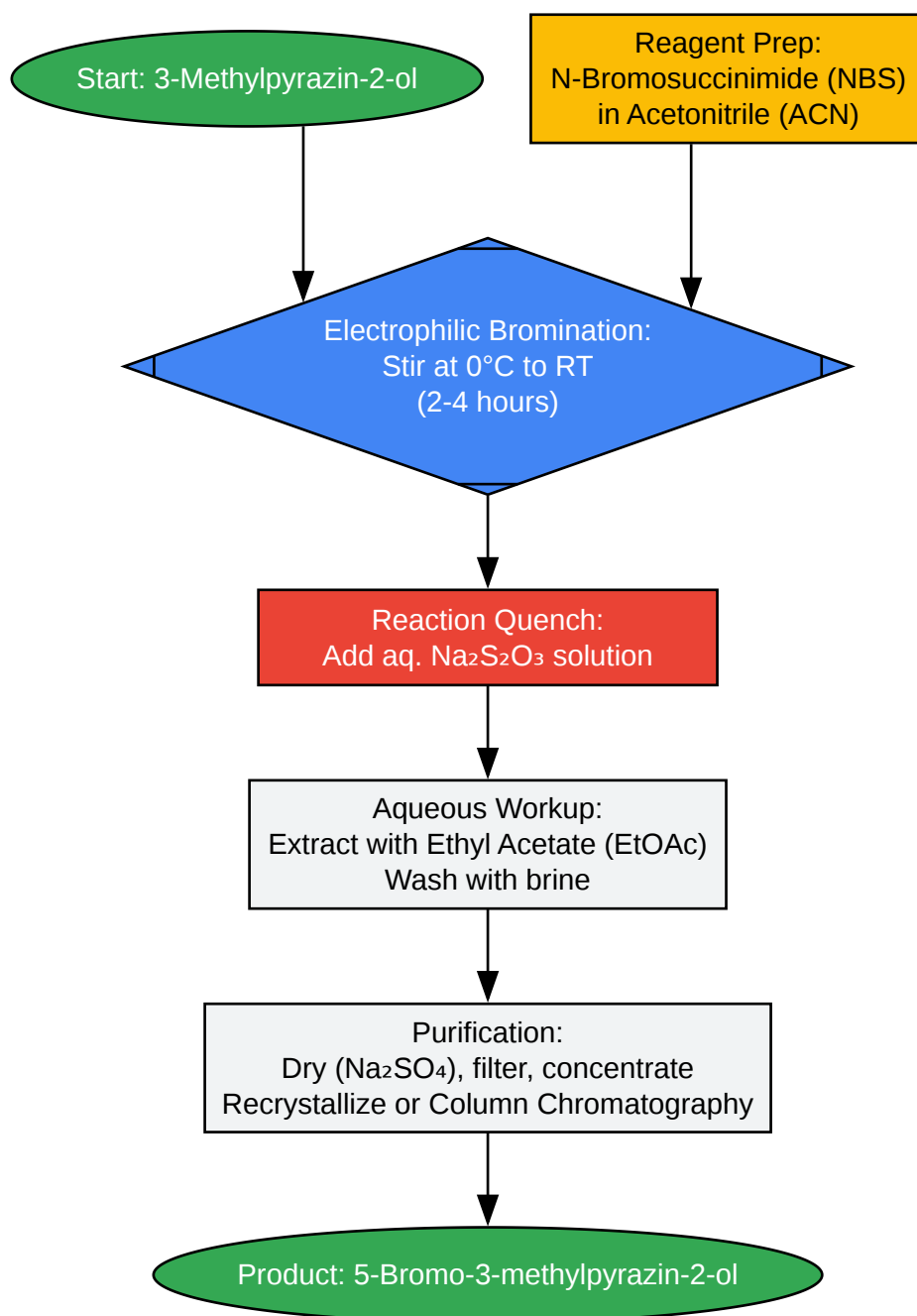
Descriptor	Value	Source
IUPAC Name	5-bromo-3-methyl-1H-pyrazin-2-one	[7]
InChI	InChI=1S/C5H5BrN2O/c1-3-5(9)7-2-4(6)8-3/h2H,1H3,(H,7,9)	[7]
InChIKey	RNHAEGVBHQSLFS-UHFFFAOYSA-N	[7]
Canonical SMILES	<chem>CC1=NC(=O)NC=C1Br</chem>	[7]

Part 2: Synthesis and Characterization

While numerous strategies exist for constructing pyrazinone rings, a common and effective approach involves the bromination of a pre-formed heterocyclic core.[3][9]

Representative Synthetic Workflow

The following protocol describes a plausible, field-proven method for synthesizing the title compound. The causality behind this choice is rooted in the high regioselectivity often achieved when brominating electron-rich heterocyclic systems.



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Caption: Proposed workflow for the synthesis of **5-Bromo-3-methylpyrazin-2-ol**.

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol is a representative example and should be adapted and optimized by a qualified chemist. All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE).

- **Vessel Preparation:** To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylpyrazin-2-ol (1.0 eq).
- **Dissolution:** Dissolve the starting material in a suitable solvent, such as acetonitrile (ACN) or dichloromethane (DCM) (approx. 10 mL per gram of starting material).
- **Cooling:** Cool the solution to 0°C using an ice-water bath. This is critical to control the exothermicity of the bromination reaction.
- **Reagent Addition:** In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent. Add the NBS solution dropwise to the cooled pyrazinone solution over 30 minutes. The slow addition rate prevents the formation of di-brominated byproducts.
- **Reaction Monitoring:** Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
- **Quenching:** Once complete, cool the mixture back to 0°C and slowly add a saturated aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) to quench any unreacted bromine.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (EtOAc).
- **Washing:** Combine the organic layers and wash sequentially with water and saturated brine to remove inorganic salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude solid by either recrystallization from an appropriate solvent system (e.g., ethanol/water) or silica gel column chromatography to yield the final

product.

Spectroscopic Characterization Protocol

Structural confirmation is paramount. The following are expected spectral characteristics and the protocols to obtain them.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Rationale: NMR provides the definitive connectivity map of the molecule.
- Protocol:
 - Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$).
 - Transfer the solution to a clean, dry NMR tube.
 - Acquire 1H and ^{13}C NMR spectra. A DEPT-135 experiment can be used to differentiate between CH, CH_2 , and CH_3 carbons.
- Expected 1H NMR Features (in DMSO- d_6):
 - ~11.0-12.0 ppm: A broad singlet corresponding to the N-H proton.
 - ~7.5-8.0 ppm: A singlet for the vinyl C-H proton at the 6-position.
 - ~2.2-2.4 ppm: A singlet for the methyl (CH_3) protons.
- Expected ^{13}C NMR Features (in DMSO- d_6):
 - ~155-165 ppm: Carbonyl carbon (C=O).
 - ~140-150 ppm: Quaternary carbon attached to the methyl group.
 - ~120-130 ppm: Vinyl C-H carbon.
 - ~110-120 ppm: Carbon bearing the bromine atom.

- ~15-20 ppm: Methyl carbon.

B. Mass Spectrometry (MS)

- Rationale: MS confirms the molecular weight and provides crucial information about elemental composition, especially the presence of bromine.
- Protocol:
 - Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
 - Analyze using an electrospray ionization (ESI) source in positive or negative ion mode.
- Expected Features: The most telling feature will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (^{79}Br and ^{81}Br), the spectrum will show two peaks of nearly equal intensity: one for $[\text{M}+\text{H}]^+$ and one for $[\text{M}+2+\text{H}]^+$.[\[10\]](#)[\[11\]](#)

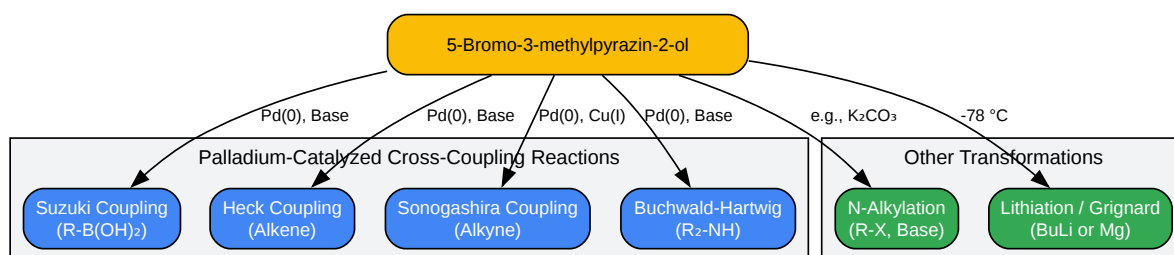
C. Infrared (IR) Spectroscopy

- Rationale: IR spectroscopy identifies the key functional groups present in the molecule.
- Protocol:
 - Acquire the spectrum using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
 - Ensure the sample is dry to avoid a broad O-H signal from water obscuring the N-H region.
- Expected Absorption Bands:
 - $3100\text{-}3300\text{ cm}^{-1}$: N-H stretching vibration.
 - $2900\text{-}3000\text{ cm}^{-1}$: C-H stretching from the methyl and vinyl groups.
 - $1650\text{-}1690\text{ cm}^{-1}$: A strong C=O (amide) stretching band.

- 1580-1640 cm^{-1} : C=C and C=N ring stretching vibrations.

Part 3: Chemical Reactivity and Synthetic Utility

The true value of **5-Bromo-3-methylpyrazin-2-ol** lies in its potential for synthetic elaboration. The bromine atom is not merely a substituent; it is a gateway to molecular complexity.



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Caption: Key derivatization pathways for **5-Bromo-3-methylpyrazin-2-ol**.

The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide variety of substituents at the 5-position. This is a cornerstone of modern medicinal chemistry for exploring SAR:

- **Suzuki Coupling:** Reaction with boronic acids or esters introduces new aryl or heteroaryl rings, enabling exploration of distal binding pockets in a target protein.
- **Sonogashira Coupling:** Reaction with terminal alkynes introduces linear fragments, useful for probing channels or acting as linkers.
- **Buchwald-Hartwig Amination:** Forms C-N bonds, allowing the introduction of diverse amine functionalities that can serve as hydrogen bond donors/acceptors or basic centers for improving solubility.
- **Heck Coupling:** Forms C-C bonds with alkenes, providing access to extended conjugated systems or other functionalizable handles.

Part 4: Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when working with halogenated heterocyclic compounds.

- Hazard Identification: This compound is classified as harmful. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[12]
- Handling:
 - Always handle in a properly functioning chemical fume hood.[13]
 - Wear standard PPE, including a lab coat, safety glasses, and nitrile gloves.
 - Avoid inhalation of dust and vapors.
 - Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
 - All chemical waste must be disposed of according to institutional and local regulations.[14]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area at the recommended temperature of 4°C.

Conclusion

5-Bromo-3-methylpyrazin-2-ol is a compound of significant strategic importance for drug discovery and development. Its pyrazinone core provides a biologically relevant scaffold, while its bromine functionality serves as a versatile anchor point for synthetic diversification. The physicochemical properties, characterized by moderate lipophilicity and aqueous solubility, present a favorable starting point for developing drug-like molecules. By leveraging the synthetic pathways and analytical protocols detailed in this guide, researchers can effectively utilize this potent building block to construct novel molecular entities and accelerate the discovery of new therapeutic agents.

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